molecular formula C9H11F2NO2 B13557702 (r)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol

(r)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol

Cat. No.: B13557702
M. Wt: 203.19 g/mol
InChI Key: KNLKUOWICIJMHD-ZETCQYMHSA-N
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Description

(R)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol is a chiral amino alcohol featuring a phenyl ring substituted with a difluoromethoxy group (–O–CF₂H) at the ortho position. This compound belongs to a broader class of β-amino alcohols, which are critical intermediates in synthesizing pharmaceuticals, agrochemicals, and chiral ligands. The stereochemistry (R-configuration) and electron-withdrawing difluoromethoxy group significantly influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

(2R)-2-amino-2-[2-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H11F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(12)5-13/h1-4,7,9,13H,5,12H2/t7-/m0/s1

InChI Key

KNLKUOWICIJMHD-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CO)N)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable amine source, followed by reduction to yield the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanols, amines, and oxides, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and difluoromethoxy group play crucial roles in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural differences among related compounds:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molar Mass (g/mol) CAS Number
(R)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol 2-(difluoromethoxy) C₉H₁₁F₂NO₂ 217.19 Not provided
(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol 5-bromo, 2-fluoro C₈H₉BrFNO 234.07 1213027-14-5
(R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol 4-methoxy, 2-methyl C₁₀H₁₅NO₂ 181.23 1213920-90-1
2-Amino-1-[2,5-difluorophenyl]ethanol 2,5-difluoro C₈H₉F₂NO 173.16 1567958-26-2
(R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-ol 2,2-difluorobenzo[d][1,3]dioxol-4-yl C₉H₉F₂NO₃ 233.17 1072855-42-5

Key Observations :

  • Steric and Electronic Modulation : Halogen substituents (e.g., bromo, fluoro) increase molecular polarity and may improve binding affinity in drug-receptor interactions. For instance, the 5-bromo-2-fluoro analog (234.07 g/mol) has a higher molar mass due to bromine’s atomic weight .
  • Ring System Variations : The benzo[d][1,3]dioxol group in CAS 1072855-42-5 introduces a fused ring system, altering solubility and conformational rigidity compared to simple phenyl derivatives .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends can be inferred:

  • Solubility : Polar substituents (e.g., –OH, –NH₂) enhance water solubility, but bulky or hydrophobic groups (e.g., bromo, benzo[d][1,3]dioxol) reduce it. The difluoromethoxy group’s intermediate polarity may balance solubility and lipophilicity .
  • Acidity/Basicity: The amino group (pKa ~9–10) and hydroxyl group (pKa ~15–16) contribute to zwitterionic behavior in aqueous solutions. Electron-withdrawing substituents (e.g., –F, –CF₂H) may slightly lower the amino group’s pKa compared to methoxy analogs .

Biological Activity

(R)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol, also known by its CAS number 1094709-75-7, is a chiral compound that has gained attention for its potential biological activities. The presence of the difluoromethoxy group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C9H10F2N2O
  • Molecular Weight : 192.19 g/mol
  • IUPAC Name : (R)-2-amino-2-(2-(difluoromethoxy)phenyl)ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to diverse biological effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that compounds with similar structures can inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. Inhibition of BACE1 can reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's pathology .
  • Anticancer Properties : The fluorinated phenyl group enhances lipophilicity and may contribute to increased potency against various cancer cell lines. For example, compounds with trifluoromethyl substitutions have demonstrated improved cytotoxicity in human cancer cell lines .
  • Histone Deacetylase Inhibition : The compound may also act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and neurodegenerative diseases. Fluorinated derivatives have been shown to exhibit potent HDAC inhibition, suggesting that this compound could have similar effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study on BACE1 Inhibition Demonstrated that similar difluoromethoxy compounds effectively inhibit BACE1, reducing amyloid-beta levels in cellular models.
Anticancer Activity Assessment Found that fluorinated derivatives showed enhanced potency against multiple cancer cell lines, indicating potential therapeutic applications in oncology.
Mechanism of HDAC Inhibition Investigated the impact of fluorination on HDAC inhibitors, revealing that increased fluorination correlates with enhanced biological activity.

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